3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinonitrile
Overview
Description
3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)-5-(trifluoromethyl)picolinonitrile is a useful research compound. Its molecular formula is C12H4F6N4O and its molecular weight is 334.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Organic Chemistry
The compound is used in the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid, which are of interest due to their potential applications in medicinal chemistry. The synthesis process involves a Michael-like 1,4-conjugate hydrocyanation reaction (Sukach et al., 2015).
It is also involved in the efficient synthesis of new biheterocyclic compounds like 1-(5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazol-1-yl)-3-(6-trifluoromethyl pyrimidin-4-yl)-propan-1-ones. These compounds have significant potential in the development of novel pharmaceuticals and agrochemicals (Malavolta et al., 2014).
Medicinal Chemistry and Pharmacology
- The compound has been used in the regioselective synthesis of pyrazolyl-pyrimidine hybrids. These hybrids are of pharmacological interest and have been tested for human acetylcholinesterase and butyrylcholinesterase inhibition, showing significant potential in the development of treatments for neurodegenerative diseases (Zanatta et al., 2020).
Materials Science and Photophysics
- In materials science, this compound plays a role in the synthesis of electrophosphorescent materials based on iridium complexes. These materials are promising for practical device applications in fields like display technology and lighting (Zhang et al., 2010).
Heterocyclic Chemistry
- The compound is key in microwave-assisted synthesis of fused heterocycles incorporating trifluoromethyl moiety. Such heterocycles are crucial in the development of new pharmaceuticals and agrochemicals due to their unique structural and chemical properties (Shaaban, 2008).
Analytical and Sensor Applications
- The compound has been used in the design and synthesis of pyrimidine-phthalimide derivatives for pH-sensing applications. These novel colorimetric sensors have potential in various analytical and environmental monitoring applications (Yan et al., 2017).
Properties
IUPAC Name |
3-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]-5-(trifluoromethyl)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F6N4O/c13-11(14,15)6-1-8(7(3-19)20-4-6)22-5-21-9(2-10(22)23)12(16,17)18/h1-2,4-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUFVCRYLYTYOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N2C=NC(=CC2=O)C(F)(F)F)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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